6-Benzyl-2-oxa-6-azaspiro[3.5]nonane
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Overview
Description
6-Benzyl-2-oxa-6-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes both an oxygen and nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-oxa-6-azaspiro[3.5]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a suitable oxirane derivative in the presence of a base, leading to the formation of the spirocyclic structure. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above can be adapted for larger-scale production. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-oxa-6-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
6-Benzyl-2-oxa-6-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for the design of enzyme inhibitors.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.
Mechanism of Action
The mechanism of action of 6-Benzyl-2-oxa-6-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.5]nonane: Shares a similar spirocyclic structure but lacks the benzyl group, which can influence its reactivity and applications.
6-Benzyl-2-oxa-6-azaspiro[3.3]heptane:
Uniqueness
6-Benzyl-2-oxa-6-azaspiro[3.5]nonane is unique due to the presence of the benzyl group, which can enhance its binding affinity to specific targets and provide additional sites for chemical modification. This makes it a valuable compound for the development of new drugs and materials with tailored properties .
Properties
IUPAC Name |
8-benzyl-2-oxa-8-azaspiro[3.5]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-5-13(6-3-1)9-15-8-4-7-14(10-15)11-16-12-14/h1-3,5-6H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYARCIZFZLDEEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)CC3=CC=CC=C3)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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